molecular formula C7H9Cl3N2 B1403687 (3,4-Dichlorobenzyl)hydrazine hydrochloride CAS No. 91467-53-7

(3,4-Dichlorobenzyl)hydrazine hydrochloride

Cat. No. B1403687
CAS RN: 91467-53-7
M. Wt: 227.5 g/mol
InChI Key: ZVGOHPRQTOMWPE-UHFFFAOYSA-N
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Description

“(3,4-Dichlorobenzyl)hydrazine hydrochloride” is a chemical compound with the molecular weight of 227.52 . It is used in the preparation of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate .


Molecular Structure Analysis

The InChI code for “(3,4-Dichlorobenzyl)hydrazine hydrochloride” is 1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3,4-Dichlorobenzyl)hydrazine hydrochloride” is a solid compound . It has a molecular weight of 227.52 .

Scientific Research Applications

Detection and Monitoring of Hydrazine in Various Environments

  • A study by Fan et al. (2012) developed a ratiometric fluorescence probe for rapid, low-limit, and naked-eye detection of hydrazine, demonstrating its use in live cells. This probe offers a practical approach for hydrazine determination in industrial and biological settings (Fan et al., 2012).
  • Zhu et al. (2019) designed a fluorescent probe with a large Stokes shift for measuring hydrazine in biological and water samples. This development is crucial for assessing hydrazine's impact on ecosystems and human health (Zhu et al., 2019).

Chemical Analysis and Detection Techniques

  • George, Nagaraja, and Balasubramanian (2008) described a spectrophotometric method for determining hydrazine by forming a derivative with 2,4-dinitrophenylhydrazine. This method is applicable for the analysis of hydrazine in boiler feed water (George, Nagaraja, & Balasubramanian, 2008).

Synthesis and Antitumor Properties of Compounds

  • Ismail et al. (2016) investigated the synthesis of 3,4-diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo[6.2.1.0^2,6^]undec-5-enes, revealing promising antitumor properties. This research contributes to the development of new therapeutics (Ismail et al., 2016).

Antibacterial Activity of Derivatives

  • Rostamizadeh et al. (2013) synthesized 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. Such compounds are significant for their potential medical applications (Rostamizadeh et al., 2013).

Catalytic and Electrochemical Applications

  • Rodríguez and Lafuente (2002) developed an advanced method for dechlorination of trichlorobenzenes, demonstrating the utility of solid hydrazine hydrochloride in catalytic reactions (Rodríguez & Lafuente, 2002).
  • Tahernejad-Javazmi et al. (2018) used a hydroquinone derivative in a carbon paste matrix as an electro-catalyst mediator for the measurement of hydrazine, showcasing its application in the detection of water pollutants (Tahernejad-Javazmi et al., 2018).

Safety And Hazards

The safety information for “(3,4-Dichlorobenzyl)hydrazine hydrochloride” indicates that it should be stored at 4°C under nitrogen . The compound is labeled with a warning signal word .

properties

IUPAC Name

(3,4-dichlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGOHPRQTOMWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorobenzyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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